molecular formula C20H23FN2O B5496594 1-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenyl)ethanone

1-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenyl)ethanone

Cat. No. B5496594
M. Wt: 326.4 g/mol
InChI Key: STTYZILFZMYNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenyl)ethanone, also known as FPMD, is a chemical compound that belongs to the class of benzodiazepines. It has been widely studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The exact mechanism of action of 1-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenyl)ethanone is not fully understood, but it is believed to act on the GABA-A receptor, which is the target of many benzodiazepines. This compound is thought to enhance the effects of GABA, an inhibitory neurotransmitter, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, leading to its anxiolytic and sedative effects. Additionally, this compound has been shown to decrease glutamate levels, which could contribute to its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenyl)ethanone in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological processes. However, one limitation of using this compound is its potential for abuse, which could make it difficult to obtain and use in certain research settings.

Future Directions

There are several potential future directions for research on 1-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenyl)ethanone. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. Finally, there is a need for more research on the potential risks and benefits of using this compound in scientific research.

Synthesis Methods

1-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenyl)ethanone can be synthesized using a multistep process that involves the reaction of 4-fluorobenzyl chloride with 1,4-diazepane, followed by the reaction of the resulting compound with 4-(chloromethyl)phenylacetone. The final product is obtained after purification using chromatography and recrystallization.

Scientific Research Applications

1-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenyl)ethanone has been used in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders. Additionally, this compound has been studied for its anticonvulsant properties, which could make it useful in the treatment of epilepsy.

properties

IUPAC Name

1-[4-[[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c1-16(24)18-5-3-17(4-6-18)15-22-11-2-12-23(14-13-22)20-9-7-19(21)8-10-20/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTYZILFZMYNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CN2CCCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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